molecular formula C19H15N3S B7764287 5-(naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazole-3-thiol

5-(naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazole-3-thiol

Cat. No.: B7764287
M. Wt: 317.4 g/mol
InChI Key: HIUZRQOFJKBKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “5-(naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazole-3-thiol” is known as 1-(2-(1H-benzimidazol-2-ylsulfanyl)ethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione. This compound is a benzimidazole derivative, which is a class of compounds known for their diverse biological activities. Benzimidazole derivatives are often used in medicinal chemistry due to their potential therapeutic properties.

Preparation Methods

The synthesis of 1-(2-(1H-benzimidazol-2-ylsulfanyl)ethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione involves several steps. One common synthetic route includes the reaction of 2-mercapto benzimidazole with 2-bromoethyl methyl ketone under basic conditions to form the desired product. The reaction is typically carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

1-(2-(1H-benzimidazol-2-ylsulfanyl)ethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Scientific Research Applications

1-(2-(1H-benzimidazol-2-ylsulfanyl)ethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(1H-benzimidazol-2-ylsulfanyl)ethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of bromodomain-containing proteins by binding to the acetyl-lysine recognition pocket, thereby preventing the interaction of these proteins with acetylated histones. This inhibition can lead to changes in gene expression and has potential therapeutic implications for diseases such as cancer .

Comparison with Similar Compounds

1-(2-(1H-benzimidazol-2-ylsulfanyl)ethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione can be compared with other benzimidazole derivatives, such as:

Properties

IUPAC Name

5-(naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3S/c23-19-21-20-18(22(19)16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12H,13H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUZRQOFJKBKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2S)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2S)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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